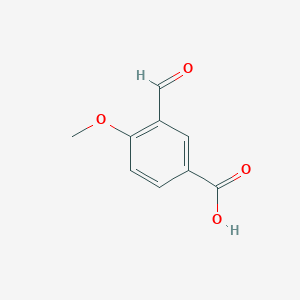

3-Formyl-4-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQPQIRPQCMEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597637 | |

| Record name | 3-Formyl-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91420-99-4 | |

| Record name | 3-Formyl-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Formyl-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-methoxybenzoic acid, a substituted aromatic carboxylic acid, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and potential applications, with a focus on data relevant to research and development.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and use in chemical reactions.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| CAS Number | 91420-99-4 |

| Appearance | White to off-white solid |

| Melting Point | 225-229 °C |

| Boiling Point | Decomposes before boiling |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

| pKa | ~4 (estimated) |

Spectroscopic Data

The following tables provide representative spectroscopic data for this compound. Note that specific values may vary slightly depending on the solvent and instrument used.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | -COOH |

| ~10.4 | Singlet | 1H | -CHO |

| ~8.2 | Doublet | 1H | Ar-H |

| ~8.0 | Doublet of doublets | 1H | Ar-H |

| ~7.2 | Doublet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~191 | -CHO |

| ~166 | -COOH |

| ~160 | Ar-C-OCH₃ |

| ~135 | Ar-C |

| ~131 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C-CHO |

| ~112 | Ar-C |

| ~56 | -OCH₃ |

IR (Infrared) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (aldehyde) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

Mass Spectrometry (MS) Data

| m/z | Assignment |

| 180 | [M]⁺ |

| 163 | [M-OH]⁺ |

| 151 | [M-CHO]⁺ |

| 135 | [M-COOH]⁺ |

Synthesis and Reactivity

Synthetic Routes

A common and plausible synthetic route to this compound is through the formylation of a substituted benzoic acid, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), via the Reimer-Tiemann reaction.[1] This reaction introduces a formyl group onto the aromatic ring.[2][3][4][5] Another potential route involves the oxidation of the corresponding alcohol, 3-(hydroxymethyl)-4-methoxybenzoic acid.

The following diagram illustrates a logical workflow for the synthesis of this compound from vanillic acid.

Caption: Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups. The carboxylic acid can undergo esterification, amidation, and reduction. The aldehyde group is susceptible to oxidation to a carboxylic acid, reduction to an alcohol, and can participate in various condensation reactions. The aromatic ring can undergo electrophilic substitution, with the positions directed by the existing substituents.

The following diagram illustrates the relationship between the functional groups and the potential reactions of this compound.

Caption: Functional group reactivity.

Applications in Drug Development

Substituted benzoic acids and benzaldehydes are important scaffolds in medicinal chemistry. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its functional groups allow for the construction of more complex molecular architectures with potential biological activity. For instance, benzaldehyde derivatives have been investigated for their roles as enzyme inhibitors, including in the context of neurodegenerative diseases like Alzheimer's.[6][7] The aldehyde and carboxylic acid moieties can be modified to interact with biological targets.

Potential as an Enzyme Inhibitor

Many substituted benzaldehydes have been shown to act as enzyme inhibitors.[8] For example, they can inhibit tyrosinase, an enzyme involved in melanin production.[8] The mechanism often involves the aldehyde group interacting with the active site of the enzyme. The substituents on the aromatic ring can influence the binding affinity and inhibitory potency.

The following diagram illustrates a simplified, hypothetical signaling pathway of enzyme inhibition by a substituted benzaldehyde.

Caption: Simplified enzyme inhibition model.

Experimental Protocols

Synthesis of this compound via Reimer-Tiemann Reaction

Objective: To synthesize this compound from vanillic acid.

Materials:

-

Vanillic acid

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Ethanol

-

Water (deionized)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers, graduated cylinders

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stir bar, dissolve vanillic acid in an aqueous solution of sodium hydroxide.

-

Heat the mixture with stirring.

-

Slowly add chloroform to the reaction mixture. The reaction is exothermic and should be controlled.[3]

-

After the addition is complete, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and acidify with concentrated hydrochloric acid until the pH is acidic.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

-

Dry the purified crystals under vacuum.

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the synthesized compound.

General Protocol for Spectroscopic Analysis

Objective: To characterize this compound using various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire the ¹H spectrum on a 400 or 500 MHz NMR spectrometer.

-

Acquire the ¹³C spectrum on the same instrument.

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Analyze the sample using an appropriate mass spectrometry technique, such as electrospray ionization (ESI) or electron impact (EI).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs: Get medical advice/attention.

-

-

Personal Protective Equipment (PPE): Safety glasses with side-shields, gloves, and a lab coat should be worn. Use a dust mask or work in a fume hood to avoid inhalation.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important building block for the creation of novel molecules with potential therapeutic applications. A thorough understanding of its fundamental properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

- 1. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 2. Contact Support [mychemblog.com]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. mdpi.com [mdpi.com]

- 7. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Formyl-4-methoxybenzoic acid (CAS: 91420-99-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 3-Formyl-4-methoxybenzoic acid (CAS: 91420-99-4) is exceptionally limited. This guide summarizes the available information and provides comparative data from structurally similar compounds to offer context. The experimental protocols and pathways presented are illustrative and based on general chemical principles, not on published, compound-specific research.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a methoxy group, and an aldehyde (formyl) group on a benzene ring, suggests its potential as a versatile intermediate in organic synthesis. Such compounds are often valuable building blocks in the development of pharmaceuticals and other complex organic molecules. However, it is crucial to note that this specific compound is not well-documented in peer-reviewed literature, and as such, its properties and applications are largely theoretical at this time.

Physicochemical Properties

No specific experimental data for the physicochemical properties of this compound were found in publicly accessible databases. The information below is compiled from chemical supplier data sheets and computational predictions.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 91420-99-4 | ChemScene[1] |

| Molecular Formula | C₉H₈O₄ | ChemScene[1] |

| Molecular Weight | 180.16 g/mol | ChemScene[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥95-98% (as offered by suppliers) | Sigma-Aldrich, ChemScene[1] |

| Storage Conditions | 4°C, stored under nitrogen or in a refrigerator | ChemScene, Sigma-Aldrich[1] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | ChemScene (Predicted)[1] |

| logP | 1.2059 | ChemScene (Predicted)[1] |

For comparative purposes, Table 2 presents experimental data for structurally related compounds.

Table 2: Physicochemical Data for Structurally Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Formyl-3-methoxybenzoic acid | 80893-99-8 | C₉H₈O₄ | 180.16 | Not Available |

| 3-Formyl-4-hydroxybenzoic acid | 584-87-2 | C₈H₆O₄ | 166.13 | 246-250 |

| 4-Methoxybenzoic acid (p-Anisic acid) | 100-09-4 | C₈H₈O₃ | 152.15 | 184 |

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is readily available in the public domain. Researchers acquiring this compound would need to perform these analyses as part of their initial characterization.

Synthesis and Reactivity

Synthesis

A specific, validated experimental protocol for the synthesis of this compound has not been identified in the surveyed literature. However, a plausible synthetic route can be hypothesized based on standard organic chemistry transformations, likely starting from a more common precursor like 4-methoxybenzoic acid or a related derivative.

Below is a hypothetical workflow for the synthesis and purification of a substituted benzoic acid like the target compound.

Caption: A hypothetical workflow for the synthesis and purification of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional groups:

-

Carboxylic Acid: Can undergo esterification, conversion to an acid chloride, amidation, and reduction.

-

Aldehyde: Susceptible to oxidation to a carboxylic acid, reduction to an alcohol, and can participate in reactions such as Wittig, aldol, and reductive amination.

-

Aromatic Ring: The electron-donating methoxy group and electron-withdrawing formyl and carboxyl groups will direct further electrophilic aromatic substitution.

Applications in Research and Drug Development

There is no specific information available regarding the biological activity or applications of this compound in drug development. However, related methoxybenzoic acid derivatives are known to be important intermediates in the synthesis of various pharmaceuticals. For instance, 3-amino-4-methoxybenzoic acid is a precursor for some antibiotics, and 3-fluoro-4-methoxybenzoic acid is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

The potential utility of this compound would lie in its role as a trifunctional building block, allowing for sequential or orthogonal chemical modifications to build complex molecular architectures.

Caption: Potential synthetic utility of this compound in medicinal chemistry.

Experimental Protocols

Due to the lack of published research, no specific experimental protocols involving this compound can be provided. A general workflow for the characterization of a novel or poorly described chemical compound is presented below.

General Workflow for Compound Characterization

Caption: A general experimental workflow for the initial characterization of a chemical compound.

Safety Information

Safety data sheets from suppliers indicate that this compound should be handled with care. The following GHS hazard statements are associated with the compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS: 91420-99-4) is a chemical compound with potential as a synthetic intermediate. However, a significant gap exists in the scientific literature regarding its physicochemical properties, spectral data, synthesis, and biological applications. Researchers and drug development professionals interested in this molecule will need to undertake foundational characterization studies. The information provided on related compounds can serve as a preliminary guide for anticipating its chemical behavior and for developing analytical methods.

References

An In-depth Technical Guide to the Molecular Structure of 3-Formyl-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 3-Formyl-4-methoxybenzoic acid. Due to the limited availability of direct experimental data for this specific isomer, this document leverages a comparative analysis of its structural analogs, including 4-formyl-3-methoxybenzoic acid, 3-formyl-4-hydroxybenzoic acid, vanillic acid, and isovanillic acid. The guide presents predicted spectroscopic data, detailed experimental protocols for synthesis and characterization, and a discussion of potential biological activities, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a substituted aromatic carboxylic acid with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol . Its structure, featuring a benzoic acid backbone with formyl and methoxy substituents, suggests its potential as a versatile intermediate in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs). The electronic properties of the aromatic ring are influenced by the interplay of the electron-withdrawing carboxylic acid and formyl groups, and the electron-donating methoxy group, which can modulate its reactivity and biological activity. This guide aims to provide a detailed, albeit partially predictive, technical overview to facilitate further research and application of this compound.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted at positions 1, 3, and 4 with a carboxylic acid group, a formyl group, and a methoxy group, respectively.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Predicted) | 4-Formyl-3-methoxybenzoic acid | 3-Formyl-4-hydroxybenzoic acid | Vanillic Acid | Isovanillic Acid |

| Molecular Formula | C₉H₈O₄ | C₉H₈O₄ | C₈H₆O₄ | C₈H₈O₄ | C₈H₈O₄ |

| Molecular Weight ( g/mol ) | 180.16 | 180.16 | 166.13 | 168.15 | 168.15 |

| CAS Number | 91420-99-4 | 18959531 | 584-87-2 | 121-34-6 | 645-08-9 |

| Melting Point (°C) | Not available | Not available | 246-250 | 210-213 | 253-257 |

| XlogP (Predicted) | 1.2 | 1.2 | 1.1 | 1.3 | 1.4 |

Predicted Spectroscopic Data

The following spectroscopic data for this compound are predicted based on the known spectra of its isomers and related compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm, referenced to TMS)

Solvent: DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Carboxylic acid (-COOH) | ~13.0 | s (broad) | - |

| Aldehyde (-CHO) | ~10.2 | s | - |

| Aromatic H-2 | ~8.1 | d | ~2.0 |

| Aromatic H-5 | ~7.3 | d | ~8.5 |

| Aromatic H-6 | ~8.0 | dd | ~8.5, 2.0 |

| Methoxy (-OCH₃) | ~3.9 | s | - |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm)

Solvent: DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic acid (-COOH) | ~167 |

| Aldehyde (-CHO) | ~192 |

| Aromatic C-1 | ~125 |

| Aromatic C-2 | ~132 |

| Aromatic C-3 | ~130 |

| Aromatic C-4 | ~160 |

| Aromatic C-5 | ~112 |

| Aromatic C-6 | ~135 |

| Methoxy (-OCH₃) | ~56 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300-2500 | Broad |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C-H stretch (Aldehyde) | 2900-2800, 2800-2700 | Medium |

| C=O stretch (Carboxylic acid) | ~1700 | Strong |

| C=O stretch (Aldehyde) | ~1685 | Strong |

| C=C stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-O stretch (Methoxy) | 1250-1200, 1050-1000 | Strong |

Mass Spectrometry

For mass spectrometry, the predicted molecular ion peak [M]⁺ would be at m/z 180. Key fragmentation patterns would likely involve the loss of the methoxy group (m/z 149), the formyl group (m/z 151), and the carboxylic acid group (m/z 135).

Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of this compound, based on established methods for similar compounds.

Proposed Synthesis of this compound

A plausible synthetic route involves the formylation of 4-methoxybenzoic acid or the methylation of 3-formyl-4-hydroxybenzoic acid. The latter is often more regioselective.

4.1.1. Methylation of 3-Formyl-4-hydroxybenzoic acid

Protocol:

-

Dissolution: Dissolve 3-formyl-4-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetone or DMF in a round-bottom flask.

-

Addition of Base: Add a base like potassium carbonate (2-3 equivalents) to the solution.

-

Methylating Agent: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.5 equivalents), to the mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After completion, filter the reaction mixture to remove the base. Evaporate the solvent under reduced pressure. Dissolve the residue in water and acidify with dilute HCl to precipitate the product.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify the crude product by recrystallization from a solvent mixture like ethanol/water.

Characterization Protocols

4.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

4.2.2. IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

-

Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Potential Biological Activities and Applications in Drug Development

While specific biological activities of this compound are not documented, the activities of related substituted benzoic acids and benzaldehydes provide insights into its potential applications.

-

Antimicrobial Activity: Many phenolic acids and aldehydes exhibit antibacterial and antifungal properties. The specific substitution pattern on the benzene ring can significantly influence this activity.

-

Anticancer Activity: Certain benzoic acid derivatives have been investigated for their potential as anticancer agents. For example, some studies have explored their role as inhibitors of specific enzymes involved in cancer progression.

-

Enzyme Inhibition: The structural motifs present in this compound could make it a candidate for inhibiting various enzymes. For instance, some benzoic acid derivatives have been studied as influenza neuraminidase inhibitors.[1]

Conclusion

This compound represents a molecule of interest for synthetic and medicinal chemists. Although direct experimental data is scarce, this technical guide provides a robust, predictive framework for its properties and synthesis based on a comparative analysis of its isomers. The presented protocols for synthesis and characterization, along with the discussion of potential biological activities, are intended to serve as a foundational resource for researchers aiming to explore the utility of this compound in drug discovery and development. Further experimental validation of the predicted data is a crucial next step in fully elucidating the chemical and biological profile of this compound.

References

Spectroscopic Profile of 3-Formyl-4-methoxybenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-formyl-4-methoxybenzoic acid, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Due to the limited availability of experimentally derived spectral data for this compound in publicly accessible databases, this guide presents predicted data generated from computational models. This information is intended to serve as a reference and guide for the identification and characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.8 | Doublet | 1H | Aromatic proton (ortho to -CHO) |

| ~7.6 | Doublet of doublets | 1H | Aromatic proton (ortho to -COOH and meta to -CHO) |

| ~7.1 | Doublet | 1H | Aromatic proton (ortho to -OCH₃) |

| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

Disclaimer: The ¹H NMR data is predicted and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~191 | Aldehyde carbon (-CHO) |

| ~168 | Carboxylic acid carbon (-COOH) |

| ~160 | Aromatic carbon attached to -OCH₃ |

| ~135 | Aromatic carbon attached to -CHO |

| ~132 | Aromatic carbon |

| ~128 | Aromatic carbon attached to -COOH |

| ~125 | Aromatic carbon |

| ~112 | Aromatic carbon |

| ~56 | Methoxy carbon (-OCH₃) |

Disclaimer: The ¹³C NMR data is predicted and may vary from experimental results.

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

Disclaimer: The IR data is a generalized prediction based on functional groups and may vary from experimental results.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular ion) |

| 163 | [M-OH]⁺ |

| 151 | [M-CHO]⁺ |

| 135 | [M-COOH]⁺ |

Disclaimer: The MS data is a generalized prediction and fragmentation patterns may vary based on ionization technique.

Experimental Protocols

The following are generalized protocols for obtaining spectral data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired spectral resolution.

-

Instrument Setup: Place the NMR tube containing the sample into the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences. Standard parameters for acquisition include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this may involve dissolving it in a suitable solvent and using an appropriate ionization source such as Electrospray Ionization (ESI) or introducing it directly via a solid probe for Electron Impact (EI) ionization.

-

Ionization: Ionize the sample molecules. The choice of ionization technique will influence the degree of fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Analysis: Determine the molecular weight of the compound from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the logical relationships in structure elucidation.

Caption: General workflow for the spectral analysis of a chemical compound.

Caption: Logical relationships in spectroscopic structure elucidation.

The Formyl Group in 3-Formyl-4-methoxybenzoic Acid: An In-depth Technical Guide to its Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-methoxybenzoic acid is a versatile bifunctional organic compound, incorporating both a carboxylic acid and an aldehyde (formyl) group on a methoxy-substituted benzene ring. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. The reactivity of the formyl and carboxylic acid groups can be selectively targeted, often requiring strategic protection and deprotection steps. This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group in this compound, presenting key reactions, detailed experimental protocols, and quantitative data where available.

Core Reactivity of the Formyl and Carboxylic Acid Groups

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the aromatic ring, the electron-withdrawing formyl group, and the electron-withdrawing carboxylic acid group. The methoxy group, being electron-donating, influences the reactivity of the aromatic ring. The formyl group is susceptible to nucleophilic attack and oxidation/reduction, while the carboxylic acid group can undergo reactions such as esterification, amidation, and conversion to an acyl chloride.

Reactions of the Formyl Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations.

Oxidation of the Formyl Group

The formyl group can be oxidized to a carboxylic acid, yielding 4-methoxy-1,3-benzenedicarboxylic acid. To achieve this selectively without affecting other parts of the molecule, it is often advantageous to first protect the existing carboxylic acid group as an ester.

Experimental Protocol: Two-Step Oxidation via Methyl Ester

Step 1: Esterification of this compound

A general procedure for the synthesis of the methyl ester is as follows:

-

Materials: this compound, methanol, thionyl chloride.

-

Procedure: this compound is suspended in methanol. Thionyl chloride is added dropwise to the suspension. The mixture is then heated to reflux. After completion of the reaction, the solvent is removed under reduced pressure to yield methyl 3-formyl-4-methoxybenzoate.

Step 2: Oxidation of Methyl 3-formyl-4-methoxybenzoate [1]

-

Materials: Methyl 3-formyl-4-methoxybenzoate (1.0 eq.), sodium dihydrogen phosphate (1.0 eq.), 2-methyl-2-butene (4.4 eq.), sodium chlorite (3.4 eq.), tert-butanol, water, 1 M hydrochloric acid, dichloromethane.

-

Procedure: To a solution of methyl 3-formyl-4-methoxybenzoate, sodium dihydrogen phosphate, and 2-methyl-2-butene in tert-butanol and water, sodium chlorite is added. The mixture is stirred for 1 hour at room temperature. The reaction mixture is then adjusted to pH 4 by the addition of 1 M hydrochloric acid. The aqueous layer is extracted with dichloromethane. The combined organic layers are then processed to isolate the product, methyl 4-methoxy-1,3-benzenedicarboxylate.

| Reaction Step | Product | Reagents | Typical Yield (%) |

| Esterification | Methyl 3-formyl-4-methoxybenzoate | Methanol, Thionyl Chloride | High (not specified) |

| Oxidation | Methyl 4-methoxy-1,3-benzenedicarboxylate | Sodium chlorite, 2-methyl-2-butene | High (not specified) |

Table 1: Summary of the two-step oxidation of this compound.

Reduction of the Formyl Group

The formyl group can be selectively reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride, yielding 3-(hydroxymethyl)-4-methoxybenzoic acid. The carboxylic acid group is generally unreactive towards sodium borohydride.

Experimental Protocol (General Procedure)

-

Materials: this compound, sodium borohydride (NaBH₄), a protic solvent (e.g., methanol or ethanol), water, dilute acid (e.g., HCl).

-

Procedure: this compound is dissolved in the chosen alcohol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature. After the reaction is complete (monitored by TLC), the mixture is quenched with water and acidified to precipitate the product. The solid product is collected by filtration, washed with cold water, and dried.

| Reactant | Product | Reducing Agent | Typical Yield (%) |

| This compound | 3-(Hydroxymethyl)-4-methoxybenzoic acid | Sodium Borohydride | Generally high for aldehydes |

Table 2: General data for the reduction of the formyl group.

Condensation Reactions (e.g., Knoevenagel Condensation)

The formyl group readily undergoes condensation reactions with active methylene compounds in the presence of a basic catalyst. A classic example is the Knoevenagel condensation.

Experimental Protocol (General Procedure for Knoevenagel Condensation)

-

Materials: this compound, an active methylene compound (e.g., malonic acid, ethyl cyanoacetate), a basic catalyst (e.g., piperidine, pyridine), and a suitable solvent (e.g., ethanol, toluene).

-

Procedure: this compound and the active methylene compound are dissolved in the solvent. A catalytic amount of the base is added, and the mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the formyl group into an alkene. This involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).

Experimental Protocol (General Procedure for Wittig Reaction)

-

Materials: this compound, a phosphonium salt (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium), and an anhydrous aprotic solvent (e.g., THF, diethyl ether).

-

Procedure: The phosphonium salt is suspended in the anhydrous solvent under an inert atmosphere. The strong base is added to generate the ylide. A solution of this compound in the same solvent is then added to the ylide solution. The reaction is stirred until completion. The reaction is then quenched, and the product is isolated through extraction and purification by chromatography.

Reductive Amination

Reductive amination is a two-step, one-pot reaction that converts the formyl group into an amine. It involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction.

Experimental Protocol (General Procedure for Reductive Amination)

-

Materials: this compound, a primary or secondary amine, a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), and a suitable solvent (e.g., dichloromethane, methanol).

-

Procedure: this compound and the amine are dissolved in the solvent. The reducing agent is added, and the reaction is stirred at room temperature until completion. The reaction is then worked up by quenching with water or a basic solution, followed by extraction and purification of the resulting amino acid derivative.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can also be selectively transformed, often serving as a key step in a larger synthetic sequence.

Amidation

The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent.

Experimental Protocol: Amidation with 1-(5-fluoropyridin-2-yl)piperazine [2]

-

Materials: this compound (1.0 eq.), 1-(5-fluoropyridin-2-yl)piperazine (1.5 eq.), HATU (1.3 eq.), DIPEA (5.0 eq.), DMF.

-

Procedure: A mixture of this compound, 1-(5-fluoropyridin-2-yl)piperazine, HATU, and DIPEA in DMF is stirred at room temperature for 16 hours. The resulting mixture is then purified by chromatography (silica, EtOAc/PE = 1/5) to afford the amide product.

| Reactants | Product | Reagents | Reaction Time |

| This compound, 1-(5-fluoropyridin-2-yl)piperazine | 5-(4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl)-2-methoxybenzaldehyde | HATU, DIPEA, DMF | 16 hours |

Table 3: Experimental details for the amidation of this compound.

Acyl Chloride Formation

For subsequent reactions, the carboxylic acid can be activated by converting it to an acyl chloride. A procedure for a closely related substrate is provided as a model.

Experimental Protocol (Based on 5-Bromo-3-formyl-4-methoxybenzoic acid)

-

Materials: 5-Bromo-3-formyl-4-methoxybenzoic acid, oxalyl chloride, catalytic DMF, anhydrous THF.

-

Procedure: The starting material is dissolved in anhydrous THF and flushed with dry nitrogen. Oxalyl chloride is added slowly with vigorous stirring, followed by a catalytic amount of dry DMF. The mixture is stirred for 1 hour, and then the solvent is removed by rotary evaporation and high vacuum to yield the acyl chloride.

Conclusion

This compound is a highly functionalized molecule with a rich and versatile chemical reactivity centered around its formyl and carboxylic acid groups. The formyl group can be readily oxidized, reduced, or used in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The carboxylic acid group can be efficiently converted into esters, amides, and acyl chlorides. The ability to selectively manipulate these functional groups makes this compound a valuable intermediate in medicinal chemistry and organic synthesis. This guide provides researchers and drug development professionals with a foundational understanding and practical protocols for harnessing the synthetic potential of this compound.

References

electrophilic aromatic substitution on 3-Formyl-4-methoxybenzoic acid

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Formyl-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical analysis of electrophilic aromatic substitution (EAS) reactions on this compound. The regiochemical outcome of these reactions is governed by the interplay of the three substituents on the aromatic ring: a strongly activating ortho-, para-directing methoxy group, and two deactivating meta-directing groups (formyl and carboxylic acid). Through a comprehensive analysis of their electronic and steric effects, this guide predicts the primary site of electrophilic attack and outlines methodologies for key EAS reactions, including nitration, halogenation, and sulfonation. The feasibility of Friedel-Crafts reactions, which are generally incompatible with strongly deactivated aromatic systems, is also discussed.

Introduction to Electrophilic Aromatic Substitution on the Substrate

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings.[1] The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.[2] The rate and regioselectivity of the substitution are profoundly influenced by the electronic properties of the substituents already present on the ring.[3]

The substrate, this compound, presents a complex case for predicting EAS outcomes due to the presence of three distinct functional groups with competing and reinforcing directing effects.

-

-COOH (Carboxylic Acid): An electron-withdrawing, deactivating, meta-director.[4][5]

-

-CHO (Formyl): An electron-withdrawing, deactivating, meta-director.[6]

-

-OCH3 (Methoxy): An electron-donating, strongly activating, ortho-, para-director.[7][8]

Understanding the hierarchy of these effects is crucial for predicting the position of substitution.

Analysis of Substituent Directing Effects

The position of electrophilic attack is determined by the substituent that most effectively stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.[9] Activating groups donate electron density to the ring, stabilizing the positive charge and directing incoming electrophiles to the ortho and para positions.[3][7] Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and directing electrophiles to the meta position, which is the least destabilized.[10]

In this compound, the methoxy group is the most powerful activating group and therefore governs the overall regioselectivity.[11]

-

Methoxy Group (-OCH3) at C4: This is a strong activating group due to its ability to donate a lone pair of electrons into the ring via resonance (+M effect). This significantly increases the electron density at the positions ortho (C3, C5) and para (C1) to it, making them more nucleophilic.[12]

-

Formyl (-CHO) at C3 and Carboxyl (-COOH) at C1 Groups: Both are deactivating groups that withdraw electron density from the ring through inductive (-I) and resonance (-M) effects. They direct incoming electrophiles to the positions meta to themselves.[4][6]

-

The formyl group at C3 directs to C1 and C5.

-

The carboxyl group at C1 directs to C3 and C5.

-

Consensus of Directors: The powerful ortho-directing influence of the activating methoxy group points to C5. This is strongly reinforced by the meta-directing effects of both the formyl and carboxylic acid groups, which also favor substitution at C5. Therefore, electrophilic attack will occur overwhelmingly at the C5 position.

Specific EAS Reactions and Protocols

Based on the analysis above, EAS reactions are expected to yield 5-substituted-3-formyl-4-methoxybenzoic acid derivatives.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+).

-

Predicted Major Product: 3-Formyl-4-methoxy-5-nitrobenzoic acid.

| Parameter | Details |

| Product | 3-Formyl-4-methoxy-5-nitrobenzoic acid |

| Reagents | Concentrated Nitric Acid (HNO3), Concentrated Sulfuric Acid (H2SO4) |

| Typical Conditions | Reaction temperatures are typically kept low (0-10°C) to control the exothermic reaction and prevent side reactions. |

| Yield | High yields are expected due to the strong, concerted directing effects. Specific quantitative data for this substrate is not readily available in the literature. |

Experimental Protocol (Adapted from Nitration of 4-Alkoxybenzoic Acids)[13]

-

In a flask equipped with a stirrer and thermometer, cool a solution of this compound in concentrated sulfuric acid to 0°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at a controlled temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Halogenation (Bromination/Chlorination)

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). The reaction requires a Lewis acid catalyst (e.g., FeBr3, AlCl3) to polarize the halogen molecule and generate a more potent electrophile.[14]

-

Predicted Major Product (Bromination): 5-Bromo-3-formyl-4-methoxybenzoic acid.

| Parameter | Details |

| Product | 5-Bromo-3-formyl-4-methoxybenzoic acid |

| Reagents | Bromine (Br2), Iron(III) bromide (FeBr3) or Aluminum chloride (AlCl3) for chlorination with Cl2. |

| Typical Conditions | The reaction is typically run in an inert solvent (e.g., CCl4, CH2Cl2) at or below room temperature. |

| Yield | Good yields are anticipated. No specific quantitative data for this substrate has been reported. |

Experimental Protocol (General Procedure)

-

Dissolve this compound in a suitable inert solvent (e.g., dichloromethane) in a flask protected from moisture.

-

Add a catalytic amount of the Lewis acid (e.g., FeBr3).

-

Slowly add a solution of bromine in the same solvent dropwise at room temperature.

-

Stir the mixture for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with a sodium bisulfite solution to remove excess bromine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) using fuming sulfuric acid (H2SO4 containing dissolved SO3). The electrophile is sulfur trioxide (SO3).

-

Predicted Major Product: 3-Formyl-4-methoxy-5-sulfobenzoic acid.

| Parameter | Details |

| Product | 3-Formyl-4-methoxy-5-sulfobenzoic acid |

| Reagents | Fuming Sulfuric Acid (H2SO4/SO3) or concentrated H2SO4. |

| Typical Conditions | The reaction may require heating to proceed at a reasonable rate. Sulfonation is often reversible. |

| Yield | Yields can vary. No specific quantitative data for this substrate has been reported. |

Experimental Protocol (Adapted from Sulfonation of Benzoic Acid)[15]

-

Carefully add this compound to fuming sulfuric acid in a reaction flask.

-

Heat the mixture with stirring to the desired temperature (e.g., 80-100°C) for several hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

The sulfonic acid product, often being water-soluble, may require "salting out" by adding a salt like NaCl to induce precipitation.

-

Collect the precipitated product by filtration and wash with a cold, saturated salt solution.

-

Dry the product thoroughly.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful on aromatic rings substituted with moderate to strong deactivating groups like formyl and carboxylic acid.[16][17] The Lewis acid catalyst (e.g., AlCl3) required for the reaction will preferentially coordinate with the lone pairs on the oxygen atoms of the carbonyl groups. This coordination adds a formal positive charge to the substituent, drastically increasing its electron-withdrawing nature and rendering the ring too deactivated to undergo electrophilic attack.

-

Outcome: No reaction is expected. The substrate is considered non-reactive under Friedel-Crafts conditions.

Mechanistic Workflows

The mechanism of electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway.

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

-

Deprotonation: A weak base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromatic π-system and yielding the substituted product.

As a specific example, the nitration reaction involves the in-situ formation of the nitronium ion electrophile from nitric and sulfuric acids.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. 4-Formylbenzenesulfonate|High-Purity Research Chemical [benchchem.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. m.youtube.com [m.youtube.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom - Google Patents [patents.google.com]

- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

The Methoxy Group's Directing Hand: An In-depth Technical Guide to the Reactivity of 3-Formyl-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-methoxybenzoic acid is a polysubstituted aromatic compound that presents a fascinating case study in chemical reactivity, governed by the intricate interplay of its constituent functional groups. As a versatile building block in organic synthesis, its utility in the development of novel pharmaceutical agents and other advanced materials is of significant interest. This technical guide delves into the pivotal role of the methoxy group in modulating the reactivity of the this compound core. We will explore the electronic and steric effects of the methoxy and formyl substituents, present relevant quantitative data, and provide illustrative reaction pathways and experimental considerations. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's chemical behavior, thereby facilitating its application in innovative research and development endeavors.

The Dual Nature of the Methoxy Group: Electronic and Steric Influence

The reactivity of the aromatic ring in this compound is primarily dictated by the electronic properties of the methoxy (-OCH₃), formyl (-CHO), and carboxylic acid (-COOH) substituents. The methoxy group, in particular, exhibits a dual electronic effect:

-

+M (Mesomeric) Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron-donating resonance effect increases the electron density at the ortho and para positions relative to the methoxy group.

-

-I (Inductive) Effect: Due to the higher electronegativity of the oxygen atom compared to the carbon atom of the benzene ring, the methoxy group exerts an electron-withdrawing inductive effect through the sigma bond.

In the context of electrophilic aromatic substitution, the resonance effect of the methoxy group is generally dominant, making it an activating group and an ortho, para-director. However, the presence of the electron-withdrawing formyl and carboxylic acid groups significantly modulates the overall reactivity of the ring.

Quantitative Analysis of Substituent Effects

The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Methoxy (-OCH₃) | para | -0.27 | Electron-donating (by resonance) |

| Methoxy (-OCH₃) | meta | +0.12 | Electron-withdrawing (inductive) |

| Formyl (-CHO) | para | +0.42 | Electron-withdrawing |

| Formyl (-CHO) | meta | +0.35 | Electron-withdrawing |

| Carboxyl (-COOH) | para | +0.45 | Electron-withdrawing |

| Carboxyl (-COOH) | meta | +0.37 | Electron-withdrawing |

In this compound, the methoxy group is para to the formyl group and meta to the carboxylic acid. The formyl group is meta to the carboxylic acid. The interplay of these effects deactivates the ring towards electrophilic substitution compared to anisole (methoxybenzene) but directs incoming electrophiles to specific positions.

Reactivity of the Aromatic Ring

The methoxy group, being a strong ortho, para-director, will primarily direct incoming electrophiles to the positions ortho and para to it. In this compound, the positions are:

-

Position 2: ortho to the methoxy group and ortho to the formyl group.

-

Position 5: ortho to the methoxy group and meta to the formyl group, and ortho to the carboxylic acid.

-

Position 6: para to the methoxy group is occupied by the carboxylic acid.

The formyl and carboxylic acid groups are both deactivating and meta-directing. The directing effects are summarized in the following diagram:

The powerful activating and ortho, para-directing effect of the methoxy group will dominate. Steric hindrance from the adjacent formyl group at position 3 will likely disfavor substitution at position 2. Therefore, electrophilic substitution is most likely to occur at position 5 , which is ortho to the activating methoxy group and sterically accessible.

Reactivity of the Functional Groups

The methoxy group also influences the reactivity of the formyl and carboxylic acid groups:

-

Carboxylic Acid: The electron-donating resonance of the methoxy group increases the electron density on the carboxylate anion, making the acid slightly weaker than a corresponding benzoic acid with only electron-withdrawing groups. This affects esterification and amidation reactions.

-

Formyl Group: The electron-donating nature of the methoxy group can slightly decrease the electrophilicity of the formyl carbon, potentially slowing down nucleophilic addition reactions at the aldehyde.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, standard procedures for reactions involving substituted benzoic acids can be adapted.

General Protocol for Electrophilic Bromination

This protocol is a representative example and may require optimization.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetic acid (glacial)

-

Sodium acetate

Procedure:

-

Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of sodium acetate.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

An In-depth Technical Guide to 3-Formyl-4-methoxybenzoic Acid: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Formyl-4-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a methoxy group, and a formyl (aldehyde) group on the benzene ring, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. The specific arrangement of these functional groups can influence the molecule's reactivity and biological activity. However, a review of historical chemical literature does not point to a singular discovery event or a seminal publication detailing its initial synthesis and characterization. Its existence is confirmed through its listing in various chemical supplier catalogs and databases.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 91420-99-4 | Chemical Catalogs |

| Molecular Formula | C₉H₈O₄ | Calculated |

| Molecular Weight | 180.16 g/mol | Calculated |

| Appearance | Solid (predicted) | - |

| Purity | Typically >95% | Commercial Suppliers |

| Storage Temperature | Refrigerator | Commercial Suppliers |

Note: Most physical properties beyond this are not well-documented in publicly accessible sources.

Historical Synthesis: A Gap in the Record

A thorough search of scientific databases and historical chemical archives did not yield a specific publication detailing the first synthesis of this compound. While the synthesis of numerous isomers and related methoxybenzoic acid derivatives is well-documented, the specific preparation of the 3-formyl-4-methoxy isomer remains elusive in the primary literature.

Plausible Synthetic Pathways

In the absence of a documented historical synthesis, plausible synthetic routes can be proposed based on established formylation and oxidation reactions in organic chemistry.

Formylation of 4-Methoxybenzoic Acid

One potential route to this compound is the direct formylation of 4-methoxybenzoic acid. The methoxy group is an ortho-, para-directing activator. Since the para position is blocked by the carboxylic acid group, electrophilic substitution would be directed to the ortho positions (positions 3 and 5). However, the carboxylic acid group is a deactivating group, which can make electrophilic aromatic substitution challenging.

Several classical formylation reactions could theoretically be employed:

-

Reimer-Tiemann Reaction: This reaction typically involves the ortho-formylation of phenols using chloroform in a basic solution. To apply this to 4-methoxybenzoic acid, the starting material would likely need to be 4-hydroxybenzoic acid, which would then be methylated. The reaction is known to have limitations and can result in low yields.

-

Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride and a formamide (like DMF) to formylate electron-rich aromatic rings. While more effective than the Reimer-Tiemann reaction for many substrates, its application to a deactivated ring system like benzoic acid would require optimization.

-

Duff Reaction: This method uses hexamine to formylate phenols, typically in the ortho position. Similar to the Reimer-Tiemann reaction, this would likely require starting from a phenolic precursor.

A generalized workflow for the synthesis via formylation of a suitable precursor is depicted below.

Caption: A generalized workflow for a plausible synthesis of this compound.

Oxidation of a Precursor

An alternative strategy involves the oxidation of a suitable precursor that already contains the desired substitution pattern. For instance, the oxidation of 3-methyl-4-methoxybenzoic acid or 3-(hydroxymethyl)-4-methoxybenzoic acid could yield the target aldehyde.

Table 2: Potential Precursor-Based Synthetic Approaches

| Precursor | Reaction Type | Reagents (Examples) | Comments |

| 3-Methyl-4-methoxybenzoic acid | Side-chain oxidation | MnO₂, NBS/light | Selective oxidation of the methyl group can be challenging. |

| 4-Methoxy-3-(hydroxymethyl)benzoic acid | Alcohol oxidation | PCC, PDC, Swern oxidation | A milder and often more selective method. |

| Vanillin Derivatives | Multi-step synthesis | Various | Vanillin (4-hydroxy-3-methoxybenzaldehyde) could serve as a starting point, followed by protection of the aldehyde, methylation of the phenol, oxidation of the methyl ether at the 4-position to a carboxylic acid, and deprotection. |

Experimental Protocols (General Procedures)

As no specific experimental protocols for the synthesis of this compound have been found, the following are generalized procedures for relevant transformations that could be adapted for its synthesis.

General Procedure for Vilsmeier-Haack Formylation of an Activated Aromatic Compound

-

To a stirred solution of the aromatic substrate in a suitable solvent (e.g., 1,2-dichloroethane or DMF) under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Procedure for the Oxidation of a Benzyl Alcohol to a Benzaldehyde using PCC

-

To a stirred suspension of pyridinium chlorochromate (PCC) and a buffer (e.g., celite or silica gel) in a suitable solvent (e.g., dichloromethane) at room temperature, add a solution of the benzyl alcohol in the same solvent.

-

Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

-

Wash the filter cake with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by column chromatography or recrystallization if necessary.

Biological Activity and Signaling Pathways

Currently, there is no information available in the public domain regarding the biological activity of this compound. No studies have implicated this compound in any specific signaling pathways, and therefore, a signaling pathway diagram cannot be provided. Its structural similarity to other naturally occurring benzoic acid derivatives suggests that it could be a candidate for biological screening.

Conclusion

This compound is a known chemical compound, as evidenced by its availability from commercial suppliers. However, a detailed account of its discovery and a specific, reproducible historical synthesis method are conspicuously absent from the readily accessible scientific literature. This guide has summarized the known properties of the compound and has proposed several plausible synthetic routes based on fundamental principles of organic chemistry. The lack of published data on its synthesis and biological activity presents an opportunity for further research to explore the chemistry and potential applications of this particular substituted benzoic acid. Researchers interested in this compound would likely need to undertake de novo synthesis development and biological screening to fully characterize it.

In-depth Theoretical Analysis of 3-Formyl-4-methoxybenzoic Acid Remains an Unexplored Area of Computational Chemistry

While the compound is referenced in chemical supplier databases and patent literature as a reagent or building block in synthetic chemistry, these sources do not provide the in-depth theoretical analysis required for a technical whitepaper. For instance, some databases provide basic computed properties such as Topological Polar Surface Area (TPSA) and LogP, but the underlying computational methodologies and more extensive data like optimized geometrical parameters, HOMO-LUMO energy gaps, or calculated vibrational spectra are not detailed.

Currently, the scientific community has not published specific theoretical studies, such as those employing Density Functional Theory (DFT) or other quantum chemical methods, to elucidate the detailed electronic and structural properties of 3-Formyl-4-methoxybenzoic acid. Such studies would be invaluable for a deeper understanding of its reactivity, stability, and spectroscopic behavior, which is of significant interest to researchers in medicinal chemistry and materials science.

The absence of this information prevents the creation of a detailed technical guide as requested. The necessary quantitative data for structured tables, detailed computational protocols, and the logical relationships for workflow diagrams are not present in the public domain.

Therefore, this document serves to highlight a gap in the current body of computational chemistry research. A dedicated theoretical study on this compound would be a valuable contribution to the field, providing a foundational dataset for future research and applications. Without such a study, a comprehensive technical guide with the requested in-depth data and visualizations cannot be compiled.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Formyl-4-methoxybenzoic acid from Vanillin Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of a formylated benzoic acid derivative starting from vanillin. The synthesis is a two-step process involving the oxidation of vanillin to vanillic acid, followed by the ortho-formylation of the resulting vanillic acid. While the requested product is 3-Formyl-4-methoxybenzoic acid, the substitution pattern of the widely available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde), logically directs formylation to the 5-position of the aromatic ring. Therefore, this protocol details the synthesis of the closely related and synthetically accessible 5-Formyl-4-hydroxy-3-methoxybenzoic acid . These procedures are intended for laboratory-scale synthesis and can be adapted for various research and development applications.

Synthetic Pathway Overview

The synthesis proceeds in two main steps:

-

Oxidation of Vanillin: The aldehyde group of vanillin is oxidized to a carboxylic acid to yield vanillic acid. This can be achieved using various oxidizing agents; a well-established method utilizing silver (I) oxide is presented here.

-

Formylation of Vanillic Acid: A formyl group is introduced onto the aromatic ring of vanillic acid ortho to the hydroxyl group via the Reimer-Tiemann reaction. This reaction employs chloroform in a basic solution to generate dichlorocarbene as the electrophile.

Logical Relationship of the Synthesis

Caption: Synthetic pathway from vanillin to 5-Formyl-4-hydroxy-3-methoxybenzoic acid.

Experimental Protocols

Step 1: Synthesis of Vanillic Acid from Vanillin

This protocol is adapted from a microscale procedure for the oxidation of vanillin using a Tollens-like reagent (silver(I) oxide).[1]

Materials:

-

Vanillin (1.00 g, 6.57 mmol)

-

Silver nitrate (AgNO₃) (1.12 g, 6.57 mmol)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 6 M

-

Deionized water

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Hirsch funnel or Büchner funnel for vacuum filtration

-

pH test paper

Procedure:

-

Preparation of Silver(I) Oxide:

-

In a 50 mL Erlenmeyer flask, dissolve 1.12 g of silver nitrate in 10 mL of deionized water.

-

With stirring, add a 2.5 M NaOH solution dropwise until the precipitation of silver(I) oxide (Ag₂O) is complete.

-

Allow the solid to settle, then carefully decant the supernatant.

-

Wash the solid precipitate by adding 10 mL of deionized water, stirring, allowing it to settle, and decanting the supernatant. Repeat this washing step three more times to remove any residual nitrates.

-

-

Oxidation Reaction:

-

To the washed silver(I) oxide, add 15 mL of a 2.5 M NaOH solution.

-

Heat the mixture to approximately 60°C using a water bath or heating mantle.

-

While maintaining the temperature, slowly add 1.00 g of vanillin in small portions over a period of about 15 minutes with continuous stirring.

-

A metallic silver mirror will form on the walls of the flask, and the solution will turn yellow.

-

After the addition of vanillin is complete, continue stirring at 60°C for an additional 30 minutes.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature and let the solid silver settle.

-

Carefully transfer the yellow supernatant solution to a clean Erlenmeyer flask.

-

Wash the remaining solid silver in the reaction flask with three 5 mL portions of deionized water, adding each washing to the yellow supernatant.

-

Cool the combined yellow solution in an ice-water bath.

-

Slowly add 6 M HCl dropwise with stirring until the solution becomes acidic (check with pH paper).

-

The product, vanillic acid, will precipitate as a white solid.

-

Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.

-

Wash the solid with a small amount of cold deionized water.

-

Dry the product in a desiccator or a vacuum oven at low heat.

-

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | Vanillin | [1] |

| Product | Vanillic Acid | [1] |

| Oxidizing Agent | Ag₂O (from AgNO₃ and NaOH) | [1] |

| Reaction Temperature | 60°C | [1] |

| Expected Yield | ~85-95% | - |

| Melting Point | 210-212°C |

Step 2: Synthesis of 5-Formyl-4-hydroxy-3-methoxybenzoic acid from Vanillic Acid

This protocol is an adaptation of the Reimer-Tiemann reaction for the ortho-formylation of phenols.[2]

Materials:

-

Vanillic acid (1.00 g, 5.95 mmol)

-

Sodium hydroxide (NaOH) (2.5 g, 62.5 mmol)

-

Chloroform (CHCl₃) (1.5 mL, 18.7 mmol)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice-water bath

Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask, dissolve 2.5 g of sodium hydroxide in 25 mL of deionized water.

-

Add 1.00 g of vanillic acid to the NaOH solution and stir until it is completely dissolved. The sodium salt of vanillic acid will form.

-

Heat the solution to 60-70°C in a water bath or using a heating mantle.

-

-

Formylation Reaction:

-

Attach a reflux condenser and a dropping funnel to the flask.

-

From the dropping funnel, add 1.5 mL of chloroform dropwise to the heated solution over a period of 30-45 minutes with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition of chloroform is complete, continue to heat and stir the mixture at 60-70°C for an additional 1-2 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully distill off the excess chloroform under reduced pressure.

-

Transfer the remaining aqueous solution to a beaker and cool it in an ice-water bath.

-

Acidify the cold solution by the slow, dropwise addition of concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2).

-

A precipitate of the crude product will form.

-

Collect the solid by vacuum filtration and wash it with a small amount of cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as an ethanol-water mixture.

-

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | Vanillic Acid | - |

| Product | 5-Formyl-4-hydroxy-3-methoxybenzoic acid | - |

| Reaction Type | Reimer-Tiemann Formylation | [2] |

| Reagents | Chloroform, Sodium Hydroxide | [2] |

| Reaction Temperature | 60-70°C | |

| Expected Yield | Variable, typically 30-60% for Reimer-Tiemann reactions |

Experimental Workflow

The overall experimental workflow is summarized in the following diagram.

Caption: Detailed workflow for the synthesis of 5-Formyl-4-hydroxy-3-methoxybenzoic acid.